molecular formula C10H16MoO6 B13711590 Molybdenum dioxyacetylacetonate

Molybdenum dioxyacetylacetonate

Katalognummer: B13711590
Molekulargewicht: 328.18 g/mol
InChI-Schlüssel: FAQSSRBQWPBYQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(acetylacetonato)dioxomolybdenum(VI): molybdenum dioxide bis(acetylacetonate) , is a coordination compound with the formula MoO2(acac)2 . It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in oxidative transformations and is widely used in both academic and industrial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)dioxomolybdenum(VI) can be synthesized through the reaction of molybdenum trioxide (MoO3) with acetylacetone (acacH) in the presence of a base. The reaction typically involves dissolving MoO3 in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium hydroxide (NaOH). The mixture is then heated under reflux conditions to facilitate the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of bis(acetylacetonato)dioxomolybdenum(VI) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Wirkmechanismus

The mechanism by which bis(acetylacetonato)dioxomolybdenum(VI) exerts its catalytic effects involves the activation of oxygen species. The molybdenum center in the compound facilitates the transfer of oxygen atoms to the substrate, leading to the desired oxidation reaction. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of oxygen species .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(acetylacetonato)dioxomolybdenum(VI) is unique due to its high catalytic efficiency and stability in oxidative transformations. Its ability to activate oxygen species and facilitate various oxidation reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C10H16MoO6

Molekulargewicht

328.18 g/mol

IUPAC-Name

dioxomolybdenum;4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;

InChI-Schlüssel

FAQSSRBQWPBYQC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.